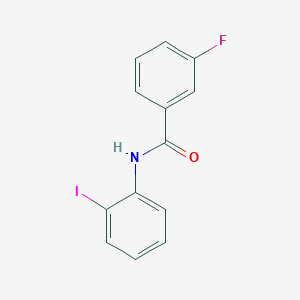![molecular formula C22H22ClN3O4S B250814 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B250814.png)
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of immune cells, particularly B cells, and has been implicated in various autoimmune diseases and B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases.
Wirkmechanismus
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. BTK is a key signaling molecule downstream of the B cell receptor (BCR) and other immune receptors, and its activation leads to the activation of downstream pathways involved in B cell proliferation, survival, and differentiation. By inhibiting BTK, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide blocks these pathways and suppresses B cell activation and antibody production.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have potent inhibitory effects on BTK in vitro and in vivo. In preclinical models, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide reduced B cell activation, antibody production, and cytokine secretion. 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide also showed antitumor activity in preclinical models of B cell malignancies by inducing apoptosis and inhibiting cell proliferation. In clinical trials, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been well tolerated and has shown promising efficacy in patients with various autoimmune diseases and B cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has several advantages as a research tool for studying B cell biology and diseases. It is a potent and selective inhibitor of BTK, and its mechanism of action is well characterized. 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in clinical trials. However, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide also has some limitations. It is a small molecule inhibitor and may have off-target effects on other kinases. It may also have limited efficacy in patients with BTK mutations or resistance to BTK inhibitors.
Zukünftige Richtungen
There are several future directions for research on 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell activation and survival. Another area of interest is the identification of biomarkers that can predict response to 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide and other BTK inhibitors. Additionally, further studies are needed to understand the long-term safety and efficacy of 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in patients with autoimmune diseases and B cell malignancies.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide involves several steps starting from commercially available starting materials. The key intermediate is the 4-chloro-2-nitroaniline, which is converted to the corresponding amine via reduction with palladium on carbon. The amine is then coupled with the 4-(methylsulfonyl)-1-piperazine-1-carboxylic acid to form the piperazine derivative. The furan ring is introduced via a Suzuki coupling reaction between the piperazine derivative and the 4-chlorophenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of autoimmune diseases and B cell malignancies. In a mouse model of rheumatoid arthritis, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide was shown to reduce joint inflammation and destruction by inhibiting B cell activation and antibody production. In a mouse model of lupus, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide improved survival and reduced kidney damage by suppressing autoantibody production. In preclinical models of B cell malignancies, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide showed potent antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
Molekularformel |
C22H22ClN3O4S |
|---|---|
Molekulargewicht |
459.9 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22ClN3O4S/c1-31(28,29)26-14-12-25(13-15-26)19-8-6-18(7-9-19)24-22(27)21-11-10-20(30-21)16-2-4-17(23)5-3-16/h2-11H,12-15H2,1H3,(H,24,27) |
InChI-Schlüssel |
HJSDSMSDYZFWPQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)
![N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250754.png)